2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole

Medicinal Chemistry Physicochemical Property Optimization Drug Design

For researchers developing nucleoside mimetics or probing lipophilicity-driven cellular effects, this 2,4-bis(trifluoromethyl)-α-carboline is the definitive starting material. The dual -CF3 groups are not inert; they uniquely enhance metabolic stability by blocking oxidative metabolism and significantly increase scaffold lipophilicity compared to non-fluorinated analogs. Substituting with a generic α-carboline will invalidate comparative biological studies due to drastically different LogP and target engagement profiles. Procure this specific compound to leverage the validated Iaroshenko et al. synthetic route (Synthesis, 2009) for creating novel nucleoside libraries and matched molecular pairs.

Molecular Formula C13H6F6N2
Molecular Weight 304.19 g/mol
Cat. No. B12446179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole
Molecular FormulaC13H6F6N2
Molecular Weight304.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)N=C(C=C3C(F)(F)F)C(F)(F)F
InChIInChI=1S/C13H6F6N2/c14-12(15,16)7-5-9(13(17,18)19)21-11-10(7)6-3-1-2-4-8(6)20-11/h1-5H,(H,20,21)
InChIKeyHIJZEWFCNBUYLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Bis(trifluoromethyl)-9H-pyrido[2,3-b]indole: A Versatile Fluorinated α-Carboline Building Block for Medicinal Chemistry


2,4-Bis(trifluoromethyl)-9H-pyrido[2,3-b]indole is a highly fluorinated heterocyclic compound belonging to the α-carboline (9H-pyrido[2,3-b]indole) class. It is characterized by a planar, fused tricyclic core with two electron-withdrawing trifluoromethyl (-CF3) groups at the 2- and 4-positions. This specific substitution pattern distinguishes it from other α-carboline analogs and imparts unique physicochemical properties, making it a valuable scaffold and synthetic intermediate, particularly for the development of nucleoside mimetics . The compound is primarily utilized in early-stage drug discovery and chemical biology research as a building block for creating diverse, novel molecular entities.

Why 2,4-Bis(trifluoromethyl)-9H-pyrido[2,3-b]indole Cannot Be Replaced by a Generic α-Carboline Analog


Generic substitution with a different α-carboline or pyridoindole analog is not a viable procurement strategy for researchers seeking a specific balance of properties. The two -CF3 groups are not inert substituents; they are potent modulators of key molecular properties. The electron-withdrawing and hydrophobic nature of the -CF3 group significantly increases the scaffold's lipophilicity [1] and profoundly influences its electronic structure. Furthermore, the strong C-F bond confers enhanced metabolic stability by protecting the aromatic core from oxidative metabolism [2]. These combined effects mean that a non-fluorinated or mono-fluorinated analog will exhibit drastically different lipophilicity (LogP), metabolic stability, and potential for target engagement, thereby invalidating comparative biological or chemical studies. The specific synthetic utility of this compound as a precursor for α-carboline nucleoside mimetics has also been explicitly demonstrated .

Quantitative Differentiation Guide for 2,4-Bis(trifluoromethyl)-9H-pyrido[2,3-b]indole


Lipophilicity Enhancement Compared to Unsubstituted α-Carboline

The incorporation of two trifluoromethyl groups dramatically increases the compound's lipophilicity relative to the unsubstituted α-carboline core. This is a well-established class-level effect where the addition of a -CF3 group to an aromatic ring typically increases LogP by approximately 1 unit per group [1]. This higher LogP can translate to improved passive membrane permeability, a critical factor in the design of orally bioavailable drug candidates or cell-active probes.

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Metabolic Stability Advantage Over Methyl-Substituted Analogs

The trifluoromethyl group is a proven bioisostere for a methyl group that not only alters the steric and electronic profile of a molecule but also significantly enhances its metabolic stability. Replacing a metabolically labile methyl group (-CH3) with a -CF3 group blocks a major site for cytochrome P450-mediated oxidation, a common pathway for drug clearance [1]. While direct comparative in vitro metabolic stability data (e.g., microsomal half-life) for this exact compound versus a 2,4-dimethyl analog is not available in the primary literature, this principle is a well-established class-level inference in medicinal chemistry.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Validated Synthetic Utility as a Nucleoside Mimetic Precursor

This specific compound has been demonstrated in primary literature as a key synthetic precursor for constructing a set of nucleosides and nucleoside mimetics bearing the α-carboline framework . This validates its chemical reactivity and provides a precedent for its use in generating biologically relevant molecules. Many alternative α-carboline derivatives lack this specific, published validation as a precursor for nucleoside synthesis.

Chemical Biology Synthetic Methodology Nucleoside Chemistry

High-Value Research Applications for 2,4-Bis(trifluoromethyl)-9H-pyrido[2,3-b]indole


Building Block for Targeted Nucleoside Libraries

The most scientifically justified application for procuring this compound is as a starting material for the synthesis of novel nucleoside and nucleoside mimetic libraries, as directly supported by the published work of Iaroshenko et al. . Researchers developing probes for nucleotide-binding proteins or novel antiviral/anticancer agents can leverage this validated synthetic route to create unique chemical space around the α-carboline core. This specific application sets it apart from generic α-carboline derivatives that lack such synthetic precedent .

Physicochemical Probe Development

Due to its significantly increased lipophilicity relative to the parent α-carboline [1], this compound serves as an ideal physicochemical probe for investigating the impact of lipophilicity on a molecule's cellular permeability, subcellular localization, and target engagement. Researchers can use this compound to construct matched molecular pairs (e.g., with a non-fluorinated analog) to decouple lipophilic effects from other structural changes in a biological assay [1].

Scaffold for Optimizing Metabolic Stability

In lead optimization campaigns where a hydrocarbon scaffold has been found to have a short half-life due to oxidative metabolism, this compound provides a strategic entry point for improving stability. By using this 2,4-bis(trifluoromethyl) α-carboline as a core replacement for a more metabolically labile variant, medicinal chemists can exploit the well-established metabolic blocking effect of the -CF3 group [2] to design a series of analogs with potentially improved in vivo exposure and duration of action [2].

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